molecular formula C23H20N2O3 B3562215 N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-furamide

N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-furamide

Cat. No.: B3562215
M. Wt: 372.4 g/mol
InChI Key: JQEZBCQPGBAYBX-UHFFFAOYSA-N
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Description

“N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-furamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a quinoline group (a benzene ring fused to a pyridine ring), and a furamide group (an amide group attached to a furan ring). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual components (benzyl, quinoline, furamide), followed by their coupling in the correct order. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzyl and quinoline groups are both aromatic, suggesting that the compound could have significant resonance stability. The furamide group would introduce polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the amide group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions such as hydrolysis, reduction, and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and non-reactive, while the amide group could introduce polarity and potential for hydrogen bonding. This could affect properties such as solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, it could interact with biological targets such as enzymes or receptors. The presence of the aromatic rings and the amide group could allow for a variety of interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its biological activity .

Properties

IUPAC Name

N-benzyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-16-7-5-10-18-13-19(22(26)24-21(16)18)15-25(14-17-8-3-2-4-9-17)23(27)20-11-6-12-28-20/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEZBCQPGBAYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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